5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid
Overview
Description
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a dimethyl-methoxyphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by acid hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-methoxyphenylacetic acid
- 3,5-Dimethyl-4-methoxybenzoic acid
- 3,5-Dimethyl-4-methoxyphenylpropionic acid
Uniqueness
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9(6-14(17)18)5-13(16)12-7-10(2)15(19-4)11(3)8-12/h7-9H,5-6H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKUZLIQZXTSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CC(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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